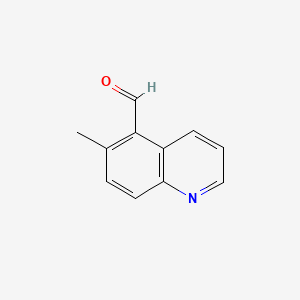

6-Methylquinoline-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-4-5-11-9(10(8)7-13)3-2-6-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMOLFSWXMCPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289391 | |

| Record name | 5-Quinolinecarboxaldehyde, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211489-16-5 | |

| Record name | 5-Quinolinecarboxaldehyde, 6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211489-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinecarboxaldehyde, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 6 Methylquinoline 5 Carbaldehyde

Quantum Chemical Calculation Methodologies

The foundation of theoretical studies on molecules like 6-Methylquinoline-5-carbaldehyde lies in the application of sophisticated computational methods to solve the Schrödinger equation. These methods allow for the determination of molecular properties with considerable accuracy.

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net This approach is widely utilized for the geometry optimization and calculation of electronic properties of quinoline (B57606) derivatives. cnr.itnih.gov The B3LYP functional, a hybrid method that incorporates a portion of the exact exchange from Hartree-Fock theory with other exchange and correlation functionals, is commonly employed for this purpose. nih.govresearchgate.net

For a molecule like this compound, DFT calculations are first used to find the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. dergipark.org.tr This optimization is crucial, as the geometric parameters, such as bond lengths and angles, directly influence the molecule's electronic properties and reactivity. Following optimization, DFT is used to calculate various electronic structure details, providing a basis for understanding its chemical behavior. jst.vn

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry approach. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it is often used for comparative analysis. researchgate.netresearchgate.net By comparing the results from both HF and DFT calculations, researchers can gain a more comprehensive understanding of the molecule's properties and the influence of electron correlation. researchgate.net

In studies of quinoline derivatives, HF calculations have been performed alongside DFT to analyze structural parameters and vibrational frequencies. researchgate.netnih.gov Such comparative studies help validate the computational results and provide a broader theoretical perspective on the molecule's characteristics.

The accuracy of both DFT and HF calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. scirp.org For quinoline derivatives, large and flexible basis sets like 6-311++G(d,p) or 6-311+G(**) are frequently used to achieve reliable results. nih.govcnr.itnih.gov These basis sets include polarization and diffuse functions, which are essential for accurately describing the electron distribution, particularly in molecules with heteroatoms and pi-conjugated systems.

Furthermore, chemical reactions are often carried out in a solvent. To account for the influence of the solvent environment on the molecule's properties, solvation models are employed. The Conductor-like Polarizable Continuum Model (CPCM) is one such implicit solvation model that can be applied in theoretical studies to simulate the effects of a solvent on the molecular structure and electronic properties. ajchem-a.com

Electronic Structure and Reactivity Descriptors

From the electronic structure calculations, several key descriptors can be derived to predict the reactivity and stability of this compound.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for explaining and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgscirp.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. rsc.orgresearchgate.net For quinoline derivatives, the charge density in the HOMO is often distributed across the quinoline ring and substituent groups, while the LUMO's charge density is frequently located on the quinoline ring itself. rsc.org Analysis of the spatial distribution of these orbitals in this compound would reveal the most probable sites for nucleophilic and electrophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 scirp.org |

| ELUMO | -1.816 scirp.org |

| Energy Gap (ΔE) | 4.83 scirp.org |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. wolfram.comchemrxiv.org It is an invaluable tool for predicting reactivity and understanding intermolecular interactions. nih.gov The MEP map uses a color scale to indicate different potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents areas of neutral potential.

For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group, indicating these are the primary sites for electrophilic attack. Conversely, positive potential regions (blue) would be expected around the hydrogen atoms, highlighting sites for potential nucleophilic interactions. researchgate.net This detailed mapping helps in understanding how the molecule will interact with other reagents and biological targets. scirp.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization Characteristics

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the hybridization of atoms within a molecule. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts (Lewis structures), such as core orbitals, lone pairs, and bonds (σ and π).

For this compound, an NBO analysis would elucidate the electronic interactions between the filled (donor) and unfilled (acceptor) orbitals. Key interactions expected would involve the delocalization of π-electrons across the quinoline ring system and the aldehyde group. The analysis quantifies the stabilization energy (E(2)) associated with these delocalizations. For instance, significant stabilization energies would likely be found for π → π* interactions within the aromatic system and n → π* interactions involving the lone pairs on the nitrogen and oxygen atoms interacting with antibonding orbitals of the ring and carbonyl group. This provides quantitative insight into the molecule's electronic stability and resonance effects. The NBO output would also detail the hybridization (s and p character) of each atomic orbital, confirming the sp2 hybridization of the aromatic carbons and the trigonal planar geometry of the aldehyde carbon.

Mulliken Charges and Charge Distribution within the Molecular Framework

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule from the results of a quantum chemistry calculation. These charges offer a picture of the electron distribution and help identify electrophilic and nucleophilic sites.

In this compound, the charge distribution would be heavily influenced by the electronegativity of the nitrogen and oxygen atoms. The Mulliken charge calculation would be expected to show a significant negative partial charge on the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group. Consequently, the carbon atom of the carbonyl group and the carbon atoms adjacent to the ring nitrogen would exhibit positive partial charges. The methyl group's carbons and hydrogens would have relatively small charges. This charge map is crucial for understanding the molecule's electrostatic potential, dipole moment, and reactivity towards other chemical species.

| Atom | Expected Mulliken Charge (a.u.) |

| N (Quinoline Ring) | Negative |

| O (Carbaldehyde) | Negative |

| C (Carbaldehyde) | Positive |

| C (Adjacent to N) | Positive |

| H (Aromatic/Alkyl) | Positive |

| Note: This table represents expected trends. Actual numerical data is not available. |

Spectroscopic Property Simulations and Validation

Theoretical Vibrational Frequencies and Potential Energy Distributions (VEDA program)

Theoretical vibrational frequency calculations, typically using Density Functional Theory (DFT), predict the infrared (IR) and Raman spectra of a molecule. The Potential Energy Distribution (PED) analysis, often performed with the VEDA (Vibrational Energy Distribution Analysis) program, is essential for assigning the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsions.

A DFT calculation for this compound would yield a set of vibrational frequencies. PED analysis would then be used to assign these frequencies. For example, characteristic high-frequency modes would be assigned to C-H stretching vibrations of the aromatic ring and the methyl group. A strong, distinct band would correspond to the C=O stretching of the aldehyde group, typically in the 1680-1720 cm-1 region. Other assignments would include C=C and C=N stretching vibrations of the quinoline skeleton and various in-plane and out-of-plane bending modes. Comparing these simulated spectra with experimentally obtained spectra is a standard method for validating the accuracy of the computational model.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Contribution (from PED) |

| C-H Stretch (Aromatic) | 3000 - 3100 | ν(C-H) |

| C-H Stretch (Methyl) | 2850 - 3000 | ν(C-H) |

| C=O Stretch (Aldehyde) | 1680 - 1720 | ν(C=O) |

| C=C / C=N Stretch (Ring) | 1400 - 1650 | ν(C=C), ν(C=N) |

| C-H Bend | 1000 - 1500 | δ(C-H) |

| Note: This table represents expected assignments. Actual numerical data is not available. |

Simulated UV-Vis Excitation Energies and Oscillator Strengths using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating the electronic absorption (UV-Vis) spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions. The primary absorptions in the UV-Vis spectrum would be attributed to π → π* transitions within the conjugated quinoline system and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The results would allow for the assignment of each peak in an experimental spectrum to a specific electronic excitation, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

| Transition Type | Expected Wavelength Region | Key Orbitals Involved |

| π → π | UV (250-400 nm) | HOMO, LUMO, etc. (π-type) |

| n → π | UV-Vis (300-450 nm) | n(N), n(O) → LUMO (π*-type) |

| Note: This table represents expected results. Actual numerical data is not available. |

Computed NMR Chemical Shifts utilizing the Gauge-Invariant Atomic Orbital (GIAO) Method

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the NMR shielding tensors of a molecule. These tensors are then converted into chemical shifts (δ), which can be directly compared with experimental NMR data.

A GIAO calculation for this compound would predict the 1H and 13C NMR chemical shifts. The predicted 1H spectrum would show distinct signals for the aromatic protons on the quinoline ring, a singlet for the aldehyde proton (expected at a downfield shift, ~10 ppm), and a singlet for the methyl group protons (further upfield, ~2.5 ppm). The 13C spectrum would predict shifts for each unique carbon atom, with the carbonyl carbon of the aldehyde being the most downfield signal (typically >190 ppm). These theoretical calculations are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. An experimental study on the parent 6-methylquinoline (B44275) has shown that solvent effects can influence chemical shifts, a factor that would also be relevant in a detailed computational model for the title compound.

Conformational Stability and Energy Barrier Calculations

Most molecules can exist in different spatial arrangements known as conformers. Computational chemistry can be used to determine the relative stability of these conformers and the energy barriers for interconversion between them.

For this compound, conformational analysis would primarily focus on the rotation around the single bond connecting the carbaldehyde group to the quinoline ring. This rotation would give rise to at least two planar conformers: one where the aldehyde's C=O bond is oriented towards the methyl group (syn) and another where it is oriented away (anti). By performing a potential energy surface (PES) scan, where the energy is calculated at incremental rotations around this bond, the minimum energy conformers and the transition states connecting them can be identified. The calculations would provide the relative energies of the conformers, indicating which is more stable, and the height of the energy barrier to rotation, which determines how easily the molecule can switch between conformations at a given temperature. Studies on similar quinoline carboxaldehydes have shown such rotational isomers to be close in energy.

Computational Studies on Reaction Selectivity and Mechanism Elucidation

Computational and theoretical investigations have become indispensable tools for understanding the intricacies of chemical reactions, offering insights into reaction selectivity and mechanisms that are often difficult to probe through experimental means alone. In the context of this compound and related quinoline derivatives, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in explaining the regioselectivity observed in formylation reactions.

Formylation of the quinoline ring, a key step in the synthesis of compounds like this compound, typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The position of formylation is highly dependent on the electronic properties of the quinoline scaffold, which are influenced by the substituents present on the ring. Computational studies on various quinoline derivatives have been conducted to elucidate why formylation preferentially occurs at specific positions, such as C5 or C7. nih.govresearchgate.net

These theoretical investigations often focus on calculating the electron density at various positions on the quinoline ring. For instance, substituents like a hydroxyl group or a dimethylamino group are known to increase the electron density at the C5 and C7 positions, making them more susceptible to electrophilic attack. nih.gov Computational models can precisely quantify these electronic effects and calculate molecular electrostatic potential maps, which visualize the electron-rich and electron-poor regions of a molecule, thereby predicting the most likely sites for electrophilic substitution.

Furthermore, computational chemistry allows for the detailed exploration of reaction pathways for different formylation methods, such as the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. nih.govresearchgate.net By calculating the energies of reactants, transition states, and products, a complete energy profile for the reaction mechanism can be constructed. This helps in understanding the factors that control the reaction's feasibility and selectivity.

While specific, detailed computational studies and corresponding data tables for this compound are not extensively available in the reviewed literature, the principles derived from studies on analogous quinoline compounds are directly applicable. For example, in the Vilsmeier-Haack reaction, the electrophile is the Vilsmeier reagent, a halomethyleniminium salt. Computational modeling can be used to simulate the attack of this electrophile on the quinoline ring and compare the activation energies for substitution at different positions. The pathway with the lowest activation energy would correspond to the major product formed, thus explaining the observed regioselectivity.

Similarly, for the Reimer-Tiemann reaction, which involves a carbene intermediate, computational studies can elucidate the mechanism of carbene insertion and the subsequent steps leading to the aldehyde. nih.govresearchgate.net These calculations can help rationalize why a particular isomer is formed preferentially.

Advanced Research Applications and Potentials

Ligand Chemistry in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are materials constructed from metal ions or clusters linked by organic ligands. ossila.comespublisher.com The properties of these materials—such as porosity, stability, and catalytic activity—are directly influenced by the choice of the metal and, crucially, the organic ligand. researchgate.netnih.gov Quinoline (B57606) derivatives are excellent candidates for ligands due to the coordinating ability of the heterocyclic nitrogen atom. bldpharm.com

Design and Synthesis of 6-Methylquinoline-5-carbaldehyde-based Ligands for the Construction of Coordination Complexes

The structure of this compound makes it a versatile building block, or ligand, for creating larger, more complex structures with metal ions. The quinoline nitrogen atom and the oxygen atom of the aldehyde group can both act as coordination sites, binding to a metal center. This dual-site binding capability allows it to act as a chelating ligand.

Ligands based on this scaffold are typically synthesized through established organic reactions. For instance, the aldehyde group can be readily converted into other functional groups, such as an imine (via condensation with a primary amine to form a Schiff base) or a carboxylic acid (via oxidation). mdpi.comresearchgate.net These modifications create new ligands with different coordination modes and electronic properties, enabling the construction of diverse coordination complexes. For example, Schiff base ligands derived from quinolinecarbaldehydes are effective for forming stable metal complexes due to the biologically active azomethine (C=N) functionality. researchgate.net The synthesis of coordination polymers often involves reacting a metal salt (e.g., nitrates or acetates of copper, zinc, or manganese) with the ligand in a suitable solvent system, sometimes under solvothermal conditions to promote crystal growth. scispace.compolimi.itmdpi.com The methyl group at the 6-position provides steric influence and alters the electronic landscape of the quinoline ring, which can fine-tune the geometry and properties of the resulting metal complex.

Investigation of Electrochemical Properties and Redox Behavior in Metal-Ligand Systems

The electrochemical behavior of metal complexes is critical for applications in catalysis, sensing, and electrochromic materials. rsc.orgunimib.it Cyclic voltammetry is a key technique used to study the redox properties (oxidation and reduction potentials) of these systems.

Research on related quinolinecarbaldehydes has demonstrated a strong correlation between the chemical structure and the resulting redox potentials. mdpi.comresearchgate.net A study investigating various quinoline-5-carbaldehydes found that the presence of a methyl group facilitates oxidation of the molecule. mdpi.comresearchgate.net Conversely, the reduction potential of methylated compounds was found to be more negative compared to their non-methylated counterparts. mdpi.comresearchgate.net This suggests that the electron-donating nature of the methyl group in this compound influences its frontier molecular orbitals, making it easier to oxidize.

When incorporated into a metal-ligand system, the redox activity can be centered on the metal, the ligand, or both. The quinoline moiety itself can be redox-active, and its properties can be modulated by the coordinated metal ion. The study of these metal-ligand systems often reveals sequential one-electron redox events, which are fundamental to their function in multi-electron catalytic reactions. rsc.org

Table 1: Electrochemical Properties of Selected Quinolinecarbaldehydes

This table, based on data from related compounds, illustrates how different substituents on the quinoline ring affect oxidation and reduction potentials. This provides insight into the expected behavior of this compound.

| Compound | Oxidation Potential (Epa) [V] | Reduction Potential (Epc) [V] |

| 8-Hydroxyquinoline-5-carbaldehyde | +1.100 | -1.570 |

| 6-(Dimethylamino)quinoline-5-carbaldehyde | +0.860 | -1.820 |

| 6-(Dimethylamino)-2-methylquinoline-5-carbaldehyde | +0.780 | -1.910 |

| Data sourced from a study on substituted quinolinecarbaldehydes, highlighting the electronic effect of substituents. The methyl group in the third entry contributes to an easier oxidation (lower potential) and a more difficult reduction (more negative potential). mdpi.com |

Supramolecular Assembly and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.netacs.orgub.edu Supramolecular assembly involves the spontaneous organization of molecules into well-defined architectures through non-covalent interactions. rsc.orgtandfonline.com

Role of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Directed Self-Assembly of Crystalline Solids

The solid-state structure of this compound and its derivatives is directed by a combination of weak intermolecular forces. The most significant of these are hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, its quinoline nitrogen is a potent hydrogen bond acceptor. In the presence of hydrogen bond donors, such as carboxylic acids or water molecules, strong O—H⋯N or N—H⋯N hydrogen bonds form. nih.govresearchgate.net These interactions are highly directional and act as a primary force in guiding molecules into specific arrangements, such as chains or sheets. researchgate.netresearchgate.net The aldehyde oxygen can also participate as a weaker C—H⋯O hydrogen bond acceptor. nih.gov

π-π Stacking: The planar, aromatic quinoline ring system readily participates in π-π stacking interactions. These occur when the electron-rich π-systems of adjacent rings overlap, contributing significantly to the stability of the crystal lattice. nih.govresearchgate.net In co-crystals of 6-methylquinoline (B44275), centroid-to-centroid distances between interacting rings are typically in the range of 3.5 to 3.8 Å. nih.gov These interactions can lead to the formation of columns or layered structures. nih.govresearchgate.netiucr.org

The interplay between these and other weak interactions, such as C—H⋯π forces, dictates the final three-dimensional architecture of the crystalline solid. tandfonline.comnih.goviucr.org Hirshfeld surface analysis is a computational tool used to visualize and quantify these weak intermolecular interactions within a crystal. nih.govresearchgate.netiucr.org

Table 2: Intermolecular Interactions in 6-Methylquinoline Co-Crystals

This table presents data from crystallographic studies of 6-methylquinoline co-crystallized with various benzoic acids, demonstrating the key interactions that drive self-assembly.

| Co-crystal Former | Dominant Interaction Type | Key Distances / Features | Resulting Architecture |

| 2-Chloro-4-nitrobenzoic acid | O—H⋯N Hydrogen Bond, π-π Stacking | O⋯N: 2.545 Å | Layer structure |

| 2-Chloro-5-nitrobenzoic acid | O—H⋯N Hydrogen Bond | O⋯N: 2.657 Å | Column structure |

| 3-Chloro-2-nitrobenzoic acid | O—H⋯N Hydrogen Bond, C—H⋯O Bonds | O⋯N: 2.564 Å | Layer structure |

| 4-Chloro-2-nitrobenzoic acid | O—H⋯N Hydrogen Bond, C—H⋯O Bonds | O⋯N: 2.514 Å | 3D network |

| Data derived from single-crystal X-ray diffraction analysis of 6-methylquinoline co-crystals. nih.govresearchgate.net |

Design of Tailored Supramolecular Architectures

By carefully selecting co-formers (other molecules to be crystallized with the target), researchers can engineer specific supramolecular architectures. The predictability of hydrogen bonding patterns and π-π stacking allows for the rational design of crystalline materials with tailored network topologies (e.g., 1D chains, 2D layers, or 3D frameworks). researchgate.net For example, using dicarboxylic acids as co-formers could link this compound units into extended chains, while tetracarboxylic acids could generate complex sheet-like or porous networks. acs.org This control over solid-state packing is essential for tuning the physical properties of a material, such as solubility and stability. ub.edu

Advanced Materials Science Applications

The unique structural and electronic features of this compound make it a promising candidate for various applications in materials science. bldpharm.com Its derivatives are being explored for use in creating functional materials.

Sensors: Supramolecular gels formed from quinoline derivatives have been shown to exhibit fluorescence that responds to the presence of volatile acids and organic amines, indicating potential for use in chemical sensors. rsc.org

Organic Electronics: Related quinoline compounds, such as 5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid, are being investigated for the development of advanced materials like organic semiconductors. evitachem.com The tunable electronic properties of the quinoline core are advantageous for these applications.

Fluorescent Probes: The quinoline scaffold is a known fluorophore. Derivatives like 2-Hydroxy-6-methylquinoline-3-carbaldehyde are used to develop fluorescent probes for biological imaging and for the detection of metal ions in environmental monitoring. chemimpex.com

Porous Materials (MOFs): As a ligand, this compound is a building block for MOFs. bldpharm.combldpharm.com These highly porous materials have significant potential in gas storage and separation, catalysis, and drug delivery. ossila.comespublisher.comresearchgate.net

The ability to modify the aldehyde group and functionalize the quinoline ring provides a pathway to a wide range of materials with precisely engineered properties for specific technological needs.

Utilization in Specialized Polymers and Coatings for Enhanced Durability and Environmental Resistance

Research into related compounds, such as 2-Chloro-6-methylquinoline carboxaldehyde, highlights the role of the quinoline moiety in creating specialized polymers and coatings with improved durability and environmental resistance chemimpex.com. The inherent properties of the quinoline ring system contribute to the stability and longevity of the resulting materials.

Development of Fluorescent Dyes and Probes for Advanced Imaging and Diagnostic Research

The quinoline ring system is a well-established fluorophore, and derivatives of 6-methylquinoline are actively researched for their fluorescent properties. These compounds serve as foundational structures for the synthesis of novel fluorescent dyes and probes. Such tools are indispensable in advanced biological imaging and diagnostics, enabling the visualization and tracking of cellular processes with high precision and sensitivity.

Specifically, 6-methylquinoline has been utilized in the synthesis of fluorescent halide-sensitive quinolinium dyes and probes for determining chloride concentrations in biological systems fishersci.fi. Furthermore, styrylquinoline derivatives, which can be synthesized from quinoline aldehydes, are an attractive scaffold for designing cellular probes due to their favorable synthetic accessibility and fluorescent properties nih.gov. Research has demonstrated the potential of these dyes in various applications, including the staining of Aβ amyloid plaques in the context of Alzheimer's disease research nih.gov. The aldehyde group in this compound provides a reactive site for further chemical modification, allowing for the attachment of other molecules to create targeted and functional fluorescent probes.

Exploration in Organic Electronics and Nonlinear Optical (NLO) Materials

The extended π-conjugated system of the quinoline ring, combined with the potential for creating donor-acceptor structures, makes this compound and its derivatives promising candidates for applications in organic electronics and nonlinear optical (NLO) materials. NLO materials are crucial for technologies such as optical data storage, telecommunications, and laser technology researchgate.net.

The design of organic molecules with high molecular hyperpolarizability (β) is a key focus in NLO research researchgate.netdtic.mil. Quinoline and its derivatives have been investigated for their NLO properties arabjchem.orgresearchgate.net. The presence of electron-donating (methyl group) and electron-withdrawing (aldehyde group) substituents on the quinoline ring can enhance the second-order NLO response. Theoretical studies on related quinoline-carbazole derivatives have shown that such structures can exhibit significant NLO responses, making them suitable for advanced applications researchgate.net. The synthesis of push-pull dyes and other chromophores based on quinoline structures is an active area of research for developing materials with high NLO efficiency researchgate.net.

Role as Key Intermediates in Complex Chemical Syntheses

The reactivity of the aldehyde group and the versatile quinoline core make this compound a valuable building block in organic synthesis. It serves as a precursor for a wide range of more complex molecules with diverse applications.

Precursors for Agrochemicals (Herbicides, Fungicides)

The quinoline scaffold is a known pharmacophore in the agrochemical industry. Derivatives of quinoline have been developed as active ingredients in herbicides and fungicides chemimpex.comnih.gov. The specific substitution pattern of this compound can be exploited to synthesize novel agrochemical candidates with potentially improved efficacy and selectivity. The aldehyde functional group allows for the straightforward introduction of various other chemical moieties, enabling the creation of a library of compounds for biological screening. For instance, research on 4,5,7-trichloroquinoline (B1580783) has demonstrated its importance as a key intermediate in agrochemical synthesis acs.org.

Building Blocks for Novel Complex Organic Molecules and Heterocyclic Compounds

As a versatile intermediate, this compound is employed in the synthesis of a wide array of complex organic molecules and other heterocyclic systems cymitquimica.com. The aldehyde group can participate in a variety of chemical transformations, such as condensations, cycloadditions, and multicomponent reactions, to construct intricate molecular architectures. The quinoline nitrogen can also be involved in reactions, further expanding its synthetic utility. This makes it a fundamental component for researchers aiming to develop new compounds with unique properties for applications in medicinal chemistry, materials science, and other fields chemimpex.comsmolecule.com.

Investigation of Catalytic Properties in Organic Transformations

While the primary role of this compound is often as a reactant or building block, there is growing interest in the catalytic potential of quinoline derivatives. The nitrogen atom in the quinoline ring can act as a Lewis base or a ligand for metal catalysts. Research has explored the use of quinoline-based ligands in transition metal-catalyzed reactions nih.gov. The specific structure of this compound could lend itself to the design of novel catalysts or organocatalysts for specific organic transformations, potentially leading to more efficient and selective synthetic methods.

Exploration as Latency-Reversing Agents in HIV Research (e.g., AV6 derivatives)

The eradication of the Human Immunodeficiency Virus (HIV) is hindered by the existence of latent viral reservoirs, which are cells infected with HIV that are not actively producing new virus. mdpi.com These reservoirs are not targeted by current antiretroviral therapy (ART). researchgate.net A promising strategy to eliminate these latent reservoirs is the "shock and kill" approach. rsc.org This strategy involves using latency-reversing agents (LRAs) to reactivate the latent HIV proviruses (the "shock"), making the infected cells visible to the immune system or susceptible to viral cytopathic effects, leading to their elimination (the "kill"). rsc.orgfrontiersin.org

In the search for effective LRAs, derivatives of 2-methylquinoline, such as Antiviral 6 (AV6), have been identified as promising candidates. nih.gov AV6, discovered through high-throughput screening, can activate latent HIV-1 in various cell-based models without causing general T-cell activation, a significant advantage as widespread T-cell activation can lead to toxic side effects. researchgate.netrsc.org Its mechanism of action is independent of the provirus integration site and complements other LRAs like histone deacetylase (HDAC) inhibitors. rsc.org

Researchers have designed and synthesized novel AV6 analogues with the goal of creating dual-acting LRAs. rsc.org These new derivatives incorporate a zinc-binding group, characteristic of HDAC inhibitors, into the AV6 scaffold. rsc.org This design aims to combine the latency-reversing capabilities of AV6 with the chromatin-modifying effects of HDAC inhibition. nih.gov HDACs contribute to HIV latency by maintaining a condensed chromatin state at the viral promoter, suppressing transcription. mdpi.com By inhibiting HDACs, the chromatin structure is relaxed, facilitating the transcription of viral genes. mdpi.com

Extensive research has led to the identification of particularly potent AV6 derivatives, such as compounds 12c and 12d . nih.gov These compounds have demonstrated a dual mechanism for reactivating latent HIV-1. rsc.org They not only inhibit HDACs but also activate the Nuclear Factor of Activated T-cells (NFAT), a transcription factor required for early HIV-1 gene expression. nih.govrsc.org Furthermore, these derivatives were found to reactivate HIV-1 transcription by promoting the release of the Positive Transcription Elongation Factor b (P-TEFb) from its inactive complex with 7SK snRNP. nih.govrsc.org P-TEFb is crucial for the elongation phase of HIV-1 transcription.

The development of these multi-targeted AV6 derivatives represents a significant step forward in the "shock and kill" strategy. By acting on multiple pathways involved in HIV latency, these compounds have the potential to be more effective at reactivating the virus from its dormant state. rsc.org Molecular docking studies have further elucidated the interaction of these derivatives with HDAC2, providing a structural basis for their inhibitory activity. nih.gov The promising results from these studies suggest that AV6 derivatives, particularly those with dual-acting capabilities, warrant further investigation as potential clinical candidates for an HIV cure. nih.gov

| Compound | Target/Mechanism | Key Findings |

| Antiviral 6 (AV6) | Unknown, activates latent HIV-1 | Induces latent HIV-1 expression without causing general T-cell activation. researchgate.netrsc.org Acts synergistically with HDAC inhibitors. nih.gov |

| AV6 Derivative 12c | Dual-acting: HDAC inhibitor and NFAT activator | Potent reactivation of latent HIV-1. rsc.org Releases P-TEFb from the inactive 7SK snRNP complex. nih.gov |

| AV6 Derivative 12d | Dual-acting: HDAC inhibitor and NFAT activator | Potent reactivation of latent HIV-1. rsc.org Releases P-TEFb from the inactive 7SK snRNP complex. nih.gov |

Q & A

Q. What are the common synthetic routes for 6-methylquinoline-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinoline carbaldehydes often involves formylation reactions. A widely used method is the Vilsmeier-Haack reaction , where a methyl-substituted quinoline is treated with a formylating agent (e.g., POCl₃ and DMF). For example, 2-chloro-6-methoxyquinoline-3-carbaldehyde was synthesized via this method, requiring precise temperature control (0–5°C) and anhydrous conditions to avoid side reactions .

- Key parameters :

- Solvents : Dichloroethane or DMF.

- Catalysts : POCl₃ for activating the formyl group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Yield optimization : Adjust stoichiometry (e.g., DMF:substrate ratio) and monitor reaction progress via TLC.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Identify aldehyde proton (δ 9.8–10.2 ppm) and methyl groups (δ 2.4–2.6 ppm).

- ¹³C NMR : Confirm carbonyl carbon (δ ~190 ppm) .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (e.g., m/z 172.18 for C₁₁H₉NO) .

- Elemental analysis : Validate purity (e.g., C: 70.05%, H: 4.89%, N: 7.34%) .

- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement, particularly for confirming regiochemistry of substituents .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?

- Methodological Answer : Crystallographic challenges (e.g., twinning or disorder) require robust refinement strategies:

- SHELX suite : Use SHELXD for phase determination and SHELXL for refining high-resolution data. For example, 2-chloro-6-methoxyquinoline-3-carbaldehyde was resolved by constraining bond lengths/angles and applying TWIN/BASF commands in SHELXL .

- Validation tools : Check R-factors (<5%) and residual electron density maps to ensure model accuracy .

Q. What experimental design considerations are critical for evaluating the bioactivity of this compound?

- Methodological Answer :

- Assay selection :

- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

- Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks.

- Dose-response curves : Optimize concentration ranges (e.g., 1–100 µM) based on preliminary cytotoxicity data .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be reconciled during structural validation?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .

- Isotopic labeling : Use deuterated solvents to confirm peak assignments in ¹H NMR.

- LC-MS/MS : Fragment ions in tandem MS can resolve ambiguities (e.g., distinguishing positional isomers) .

Q. What strategies improve the regioselectivity of formylation in methyl-substituted quinolines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.